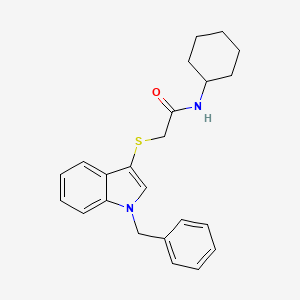

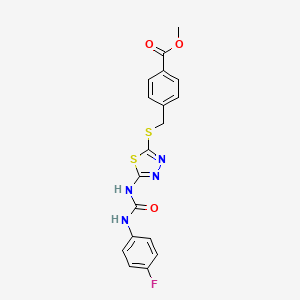

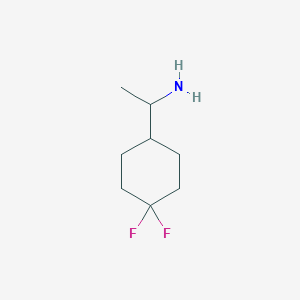

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .

Synthesis Analysis

While specific synthesis methods for “2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of related compounds often involves the reaction of indole with other reagents .Molecular Structure Analysis

The molecular structure of similar compounds involves an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

- Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, related to the chemical structure , have demonstrated potent antimicrobial and antioxidant activities. These compounds were synthesized via cyclization of chalcones and screened for their in-vitro antimicrobial activity, showing effectiveness against various bacteria and fungi. They also exhibited significant antioxidant activities through assays like DPPH radical scavenging and metal ion chelating activities (Naraboli & Biradar, 2017).

Inhibition of Acyl-Coenzyme A:Cholesterol O-Acyltransferase

- Compounds structurally similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide have been identified as aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). These inhibitors exhibit selectivity for human ACAT-1 over ACAT-2 and have potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antibacterial Agents

- Derivatives of this compound, particularly those including benzimidazole and indole groups, have been synthesized and shown notable antibacterial activity. This research underscores the potential of these compounds as effective antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antioxidants for Base Oil

- Some derivatives of benzimidazole, structurally related to the compound , have been studied as antioxidants for base stock oil. These compounds demonstrated effective inhibition efficiency in oxidation stability tests of the base oil, indicating their potential as industrial antioxidants (Basta et al., 2017).

SARS-CoV-2 RdRp Inhibitors

- A series of compounds including 2-((indol-3-yl)thio)-N-benzyl-acetamides, structurally similar to the compound of interest, have been identified as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These findings highlight the potential use of these compounds in treating COVID-19 (Zhang et al., 2021).

Anticancer Activity

- New indole-based 1,3,4-oxadiazoles, similar in structure, have been designed and synthesized as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors. These compounds showed significant anticancer activity in vitro, indicating their potential as therapeutic agents in cancer treatment (Sever et al., 2020).

Orientations Futures

The future directions for research on “2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. Indole derivatives are a rich area of study due to their prevalence in biologically active compounds .

Propriétés

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-19-11-5-2-6-12-19)17-27-22-16-25(15-18-9-3-1-4-10-18)21-14-8-7-13-20(21)22/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWJLNZLYOUOGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-1H-indol-3-yl)thio)-N-cyclohexylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)

![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)